Cholesterol-d7 Cholesterol-d7
Brand Name: Vulcanchem
CAS No.: 83199-47-7
VCID: VC0027314
InChI: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H46O
Molecular Weight: 393.7 g/mol

Cholesterol-d7

CAS No.: 83199-47-7

Reference Standards

VCID: VC0027314

Molecular Formula: C27H46O

Molecular Weight: 393.7 g/mol

Cholesterol-d7 - 83199-47-7

CAS No. 83199-47-7
Product Name Cholesterol-d7
Molecular Formula C27H46O
Molecular Weight 393.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
Standard InChIKey HVYWMOMLDIMFJA-IFAPJKRJSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Synonyms Cholesterol-25,26,26,26,27,27,27-d7; (3β)-Cholest-5-en-3-ol-d7; (3β)-Cholest-5-en-3-ol-d7; (-)-Cholesterol-d7; 3β-Hydroxycholest-5-ene-d7; 5:6-Cholesten-3β-ol-d7; Cholest-5-en-3β-ol-d7; Cholesterin-d7; Cholesteryl-d7 Αlcohol-d7; Dythol-d7; Lidinit-d7
PubChem Compound 5314029
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator